molecular formula C12H18N2OS3 B13139710 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one CAS No. 83783-59-9

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one

Katalognummer: B13139710
CAS-Nummer: 83783-59-9
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: WCVARNXWMKUGKY-LUAWRHEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a thioxothiazolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate thiazolidine derivatives with suitable aldehydes or ketones. One common method involves the reaction of 3-ethylthiazolidine-2-thione with butyl isothiocyanate under reflux conditions in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Substituted thiazolidinones

Wissenschaftliche Forschungsanwendungen

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by altering cellular redox states and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
  • 3-Butyl-5-(3-phenylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
  • 3-Butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one

Uniqueness

3-Butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern and the presence of both thiazolidine and thioxothiazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

83783-59-9

Molekularformel

C12H18N2OS3

Molekulargewicht

302.5 g/mol

IUPAC-Name

(5Z)-3-butyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H18N2OS3/c1-3-5-6-14-10(15)9(18-12(14)16)11-13(4-2)7-8-17-11/h3-8H2,1-2H3/b11-9-

InChI-Schlüssel

WCVARNXWMKUGKY-LUAWRHEFSA-N

Isomerische SMILES

CCCCN1C(=O)/C(=C/2\N(CCS2)CC)/SC1=S

Kanonische SMILES

CCCCN1C(=O)C(=C2N(CCS2)CC)SC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.